molecular formula C7H5BrN2OS B8521623 6-amino-7-bromo-1,3-benzothiazol-2(3H)-one

6-amino-7-bromo-1,3-benzothiazol-2(3H)-one

Cat. No.: B8521623
M. Wt: 245.10 g/mol
InChI Key: XJZUYHUNGLPNAT-UHFFFAOYSA-N
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Description

6-amino-7-bromo-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H5BrN2OS and its molecular weight is 245.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-amino-7-bromo-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H5BrN2OS/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,9H2,(H,10,11)

InChI Key

XJZUYHUNGLPNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)Br)SC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 7-bromo-2-(methylthio)-1,3-benzothiazol-6-amine (13-1) (0.600 g, 2.180 mmol), THF (20 mL), and solid sodium methoxide (0.471 g, 8.72 mmol). The reaction mixture was then stirred at room temperature for several hours followed by heating to 60 C in a hot oil bath with stirring for several hours, then to 90 C for several hours. The reaction mixture was then suspended in EtOAc, washed with sat'd NaHCO3, then water, then brine. Organics were then dried over Na2SO4 filtered & concentrated to give 6-amino-7-bromo-1,3-benzothiazol-2(3H)-one (13-2) as a tan solid. HRMS (M+H)+: observed=244.9379, calculated=244.9379.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.471 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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